molecular formula C16H19N5O3 B3009609 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 333769-08-7

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3009609
CAS No.: 333769-08-7
M. Wt: 329.36
InChI Key: LOSYMXMLQSEHPO-UHFFFAOYSA-N
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Description

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : New derivatives of 8-benzylamino-3,7-dihydro-purine-2,6-dione have been synthesized with variations in substituents, demonstrating different methods of compound synthesis and protective group strategies (Khaliullin & Shabalina, 2020).

  • Molecular Structure : Studies have detailed the molecular structure of compounds similar to 8-benzylamino-3,7-dihydro-purine-2,6-dione, offering insights into their geometric configurations and potential reactivity (Karczmarzyk et al., 1995).

Pharmacological Activities

  • Cardiovascular Activity : Some derivatives of 8-benzylamino-3,7-dihydro-purine-2,6-dione have been studied for their cardiovascular effects, particularly for antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).

  • Analgesic Activity : Certain derivatives have demonstrated significant analgesic activity in pharmacological models, suggesting potential applications in pain management (Zygmunt et al., 2015).

  • Antidepressant Properties : Some synthesized compounds related to 8-benzylamino-3,7-dihydro-purine-2,6-dione have shown antidepressant activity, highlighting their potential use in psychiatric disorders (Khaliullin et al., 2017).

Other Research Aspects

  • Xanthine Scaffold Modifications : Investigations on xanthine scaffold variations, which include derivatives of 8-benzylamino-3,7-dihydro-purine-2,6-dione, have been carried out for developing selective ligands acting on adenosine receptors, indicating potential therapeutic applications (Załuski et al., 2020).

  • Material Science Applications : Quantitative investigations on intermolecular interactions of related compounds suggest possible applications in the design of new materials (Shukla et al., 2020).

Properties

IUPAC Name

8-(benzylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-13-12(14(22)19-16(20)23)21(8-9-24-2)15(18-13)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSYMXMLQSEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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